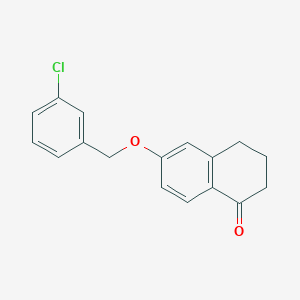![molecular formula C17H18N2O2 B11838589 Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- CAS No. 93631-35-7](/img/structure/B11838589.png)
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- is a complex organic compound belonging to the indoloquinolizidine family. These compounds are known for their diverse biological activities and are of significant interest in both academic research and industrial applications. The structure of this compound includes a tetracyclic indole-quinolizidine motif, which is crucial for its bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- typically involves multi-step processes. One common method includes the use of intramolecular oxidative C–N coupling and detosylative aromatization. This method employs reagents such as PhI(OAc)2 and bases like Cs2CO3 under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like PhI(OAc)2.
Reduction: Reduction reactions can be carried out using common reducing agents such as NaBH4.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using halogenating agents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in the presence of a base like Cs2CO3.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Halogenating agents such as NBS (N-Bromosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist at serotonin receptors, particularly 5-HT2A, 5-HT2C, and 5-HT7 . This interaction can modulate various physiological processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinolines: These compounds share a similar indole-quinoline structure and exhibit comparable biological activities.
Indolo[2,3-c]quinolin-6(7H)-ones: These derivatives are known for their antimalarial properties and are synthesized via Pd-catalyzed intramolecular C–H arylation.
Uniqueness
Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro- is unique due to its specific tetracyclic structure, which imparts distinct biological activities. Its ability to act on multiple serotonin receptors sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
93631-35-7 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
3-acetyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)13-9-19-7-6-12-11-4-2-3-5-14(11)18-17(12)15(19)8-16(13)21/h2-5,13,15,18H,6-9H2,1H3 |
InChI-Schlüssel |
MAUASYIZBIDGFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


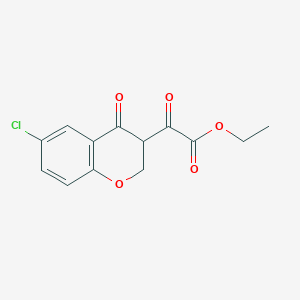
![9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B11838514.png)
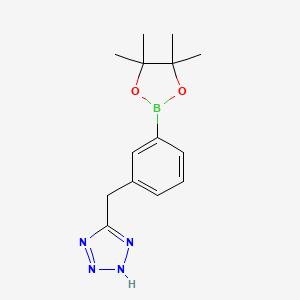




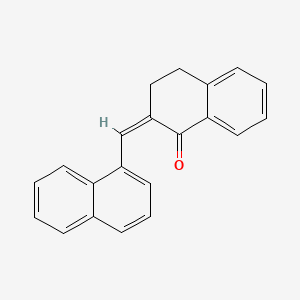
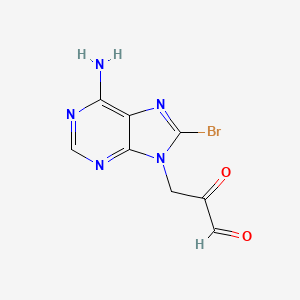

![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)

